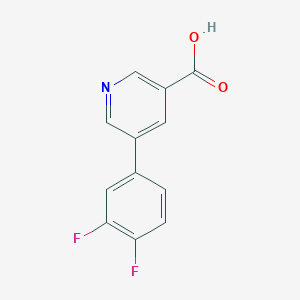

5-(3,4-Difluorophenyl)nicotinic acid

Overview

Description

Scientific Research Applications

Pharmacology: Cardiovascular Disease Management

5-(3,4-Difluorophenyl)nicotinic acid: and its derivatives are recognized for their role as multifunctional pharmacophores. They have been particularly noted for their ability to manage blood lipid levels, which is crucial in the prevention and treatment of cardiovascular diseases such as atherosclerosis. This compound, through its action on nicotinic acid receptors, can influence the levels of low-density lipoprotein (LDL) and high-density lipoprotein (HDL), thereby affecting the risk of plaque formation in arteries .

Agriculture: Plant Stress Resistance

In agriculture, nicotinic acid derivatives, including 5-(3,4-Difluorophenyl)nicotinic acid , have been studied for their potential to improve plant tolerance and resistance to abiotic stressors like heavy metals. Research has shown that the exogenous application of nicotinic acid can enhance morpho-physiological and biochemical parameters in plants, leading to reduced oxidative damage and better growth under stress conditions .

Material Science: Chemical Synthesis

In material science, 5-(3,4-Difluorophenyl)nicotinic acid is utilized in chemical synthesis as a precursor or an intermediate. Its unique structure allows for the development of various materials and compounds with specific desired properties, making it a valuable asset in the synthesis of new materials.

Biochemistry: Redox Reactions

This compound plays a significant role in biochemistry, particularly in redox reactions. It is involved in the key redox reaction of pyridinium and 1,4-dihydropyridine moieties, which are essential for the production and regulation of NAD+/NADH and NADP+/NADPH. These coenzymes are vital for numerous metabolic processes, including energy production and DNA repair .

Industrial Applications: Research and Development

5-(3,4-Difluorophenyl)nicotinic acid: is also significant in industrial applications, primarily in research and development settings. It is used under strict supervision for the synthesis of complex molecules and in the study of chemical reactions that could lead to the development of new products and technologies .

Environmental Science: Heavy Metal Mitigation

Lastly, in environmental science, derivatives of nicotinic acid are being explored for their potential to mitigate the effects of heavy metals on living organisms. Studies suggest that these compounds could play a role in reducing the uptake and accumulation of toxic metals like lead in plants, which is a step towards addressing soil and water pollution .

properties

IUPAC Name |

5-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-10-2-1-7(4-11(10)14)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJGBHWYSDJVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655328 | |

| Record name | 5-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Difluorophenyl)nicotinic acid | |

CAS RN |

1048486-16-3 | |

| Record name | 5-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide](/img/structure/B1497908.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1497912.png)

![Benzyl 4-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B1497917.png)

amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497922.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1497925.png)